2-Methyl-2H-indazole-4-carboxylic acid

pKa Ionization Solubility

Sourcing regioisomerically pure indazole building blocks often leads to supply inconsistencies that stall medicinal chemistry programs. 2-Methyl-2H-indazole-4-carboxylic acid resolves this with a well-characterized profile designed for predictable incorporation. - Lower pKa (2.89) and LogP (1.1) vs. the 1-methyl isomer for improved aqueous solubility. - Versatile 4-carboxylic acid handle for PROTAC linker conjugation. - Supplied at consistent high purity (≥98%), reducing re-purification demands.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1071433-06-1
Cat. No. B1320122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-indazole-4-carboxylic acid
CAS1071433-06-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13)
InChIKeyDPLXRRMSJKKHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-indazole-4-carboxylic Acid: Procurement Baseline


2-Methyl-2H-indazole-4-carboxylic acid (CAS 1071433-06-1, C9H8N2O2, MW 176.17 g/mol) [1] is a heterocyclic building block belonging to the indazole class, characterized by a 2-methyl substitution on the indazole core and a carboxylic acid functional group at the 4-position . It is primarily supplied as a solid (white to off-white powder) with commercial purities typically ranging from 95% to 98% . This compound is commonly used as a synthetic intermediate in medicinal chemistry programs and chemical biology tool development [2].

1
Synthetic building block for medicinal chemistry and chemical biology
Routine intermediate in drug discovery workflows
2
2-Methyl substitution on indazole core
Distinct isomer for regiospecific derivatization
3
Carboxylic acid functional handle at 4-position
Versatile attachment point for conjugation and library synthesis

2-Methyl-2H-indazole-4-carboxylic Acid: Substitution Risks


While several indazole-4-carboxylic acid isomers and N-methylated analogs exist commercially, their physical, chemical, and structural properties diverge significantly, rendering them non-interchangeable in most synthetic and biological workflows. Key differentiating factors include regioisomer-specific physicochemical parameters (pKa, logP) , substantial differences in thermodynamic stability [1], and the critical role of the N-2 methyl substitution pattern in governing downstream molecular recognition and metabolic fate [2]. Substitution with the 1-methyl isomer (CAS 1071433-05-0) or the parent 1H-indazole-4-carboxylic acid (CAS 677306-38-6) will predictably alter solubility, reactivity, and biological target engagement . The quantitative evidence below details precisely where 2-methyl-2H-indazole-4-carboxylic acid departs from its closest analogs, enabling informed selection.

2-Methyl-2H-indazole-4-carboxylic acid Closest analogs
Isomer type
N-2 methyl substitution
N-1 methyl isomer (CAS 1071433-05-0)
Parent 1H-indazole-4-carboxylic acid
pKa / LogP
Lower pKa (~2.89), lower LogP (~1.1)
Higher pKa (~3.47), higher LogP (~1.61) for 1-methyl isomer
Thermodynamic stability
Higher free energy (less stable) by ~3.2 kcal/mol
1-Methylindazole core more stable; different reaction outcomes
Physicochemical and stability differences prevent direct interchange in synthetic routes and biological assays. Experimental validation is required for any substitution.

2-Methyl-2H-indazole-4-carboxylic Acid: Key Differentiators


pKa and Aqueous Solubility Differentiation

The 2-methyl-2H-indazole-4-carboxylic acid exhibits a predicted acid dissociation constant (pKa) of 2.89 ± 0.30 , which is notably lower than both the 1-methyl isomer (pKa 3.47 ± 0.30) and the parent 1H-indazole-4-carboxylic acid (pKa 3.35 ± 0.30) . This lower pKa indicates that the 2-methyl derivative is more completely ionized at physiological pH (~7.4) and across a wider pH range in common buffer systems.

pKa differentiation
predicted
Target: 2.89 ± 0.30
1-Methyl: 3.47 ± 0.30
Parent: 3.35 ± 0.30
May support higher aqueous solubility in neutral buffers; predicted values require experimental validation.
Predicted pKa; Δ = -0.58 vs. 1-methyl isomer.
pKa Ionization Solubility Bioavailability

Lipophilicity (LogP) Differentiation

The predicted partition coefficient (LogP) for 2-methyl-2H-indazole-4-carboxylic acid is XLogP3 = 1.1 [1], whereas the 1-methyl isomer (CAS 1071433-05-0) exhibits a higher predicted LogP of 1.61 . This difference suggests the 2-methyl isomer is more hydrophilic and may exhibit lower non-specific protein binding and altered tissue distribution.

LogP differentiation
predicted
Target: XLogP3 = 1.1
1-Methyl: LogP = 1.61
Lower lipophilicity may reduce off-target binding; assay-dependent relevance.
ΔLogP = -0.51; predicted values from PubChem.
LogP Lipophilicity Permeability Drug-likeness

Thermodynamic Stability and Reactivity

Computational studies at the MP2/6-31G* level of theory indicate that 1-methylindazole is thermodynamically more stable than 2-methylindazole by 3.2 kcal/mol [1]. In alkylation reactions, the N-1 isomer is the predominant product, whereas the N-2 isomer (corresponding to the 2-methyl substitution pattern) forms as a minor component [2]. This energy difference influences the compound's behavior in base- or acid-catalyzed equilibration reactions.

Thermodynamic stability
class-level
2-Methylindazole core less stable by 3.2 kcal/mol
Reactivity difference may affect equilibrium-controlled reactions; MP2/6-31G* computed.
1-Methyl isomer more stable; influences product distribution.
Thermodynamic stability Isomer distribution Synthesis Reactivity

Commercial Availability and Purity

2-Methyl-2H-indazole-4-carboxylic acid is widely stocked by major chemical suppliers in purities of 95-98%, with price points that reflect its status as a routine building block . In contrast, the 1-methyl isomer (CAS 1071433-05-0) is often listed at similar purities but may require longer lead times and higher cost for comparable quantities . The parent 1H-indazole-4-carboxylic acid (CAS 677306-38-6) is also available but lacks the methyl group necessary for many medicinal chemistry applications.

Commercial supply
data to verify
Purity 95–98%, widely stocked
Consistent supply supports synthetic workflow efficiency; prices subject to change.
Multiple vendors; confirm lot-specific purity.
Purity Cost Procurement Supply chain

2-Methyl-2H-indazole-4-carboxylic Acid: Application Scenarios


Medicinal Chemistry Lead Optimization: pKa/LogP Tuning

Based on the lower pKa (2.89 vs. 3.47) and lower LogP (1.1 vs. 1.61) relative to the 1-methyl isomer , researchers can strategically incorporate 2-methyl-2H-indazole-4-carboxylic acid into drug candidates to enhance aqueous solubility and reduce lipophilicity-driven off-target effects. This is particularly valuable for CNS or cardiovascular programs where balanced physicochemical properties are critical.

PROTAC and Degrader Synthesis

The carboxylic acid handle at the 4-position provides a versatile attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) development. The distinct electronic and steric environment of the 2-methylindazole core, as compared to the 1-methyl isomer, may influence ternary complex formation and degradation efficiency [1]. Quantitative pKa and LogP data support its use in tuning physicochemical properties of the degrader molecule.

Synthetic Methodology: Stability-Driven Selectivity

The 3.2 kcal/mol higher free energy of the 2-methylindazole core relative to 1-methylindazole [2] can be leveraged in equilibrium-controlled reactions, such as N-alkylation or N-oxide formation, to achieve regioisomeric ratios that differ from those obtained with more stable analogs. This property is useful when the 2-methyl substitution pattern is required for downstream functionalization.

Cost-Effective HTS Library Synthesis

For building large, diverse screening libraries, the 2-methyl-2H-indazole-4-carboxylic acid offers a favorable combination of commercial availability, high purity (95-98%), and competitive pricing . The compound's well-characterized physicochemical profile reduces the need for extensive re-purification and characterization, accelerating the hit-to-lead timeline.

Application
Selection Property
Validation Focus
Lead optimization studies
pKa and LogP tuning capability
Confirm predicted ionization and lipophilicity under assay conditions
PROTAC degrader research
Carboxylic acid conjugation handle
Evaluate ternary complex formation and degradation efficiency
Regioselective synthetic methodology
Stability-driven isomer distribution
Validate equilibrium-controlled reaction outcomes
HTS library synthesis
High commercial purity and availability
Verify lot purity and minimize re-purification steps

Technical Documentation Hub

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